molecular formula C20H22N2O3 B3018537 N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide CAS No. 1235383-87-5

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide

Cat. No.: B3018537
CAS No.: 1235383-87-5
M. Wt: 338.407
InChI Key: WWTZDQSRXGIBCI-UHFFFAOYSA-N
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Description

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is of interest due to its potential pharmacological applications and its role in scientific research.

Preparation Methods

The synthesis of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide can be achieved through several synthetic routes. . This method is widely used due to its efficiency and cost-effectiveness. Industrial production methods may involve multi-step synthesis processes, including cyclization, hydrogenation, and amination reactions to obtain the desired piperidine derivative .

Chemical Reactions Analysis

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is investigated for its potential pharmacological activities, including its role as a focal adhesion kinase (FAK) inhibitor and its anticancer properties . The compound’s ability to interact with specific molecular targets makes it valuable in drug discovery and development. Additionally, it has applications in the study of piperidine-containing compounds and their biological activities .

Mechanism of Action

The mechanism of action of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, as a FAK inhibitor, it binds to the focal adhesion kinase enzyme, inhibiting its activity and thereby affecting cell adhesion, migration, and proliferation . This mechanism is particularly relevant in the context of cancer research, where inhibiting FAK can lead to reduced tumor growth and metastasis. The compound’s hydroxypiperidine moiety also contributes to its biological activity by enhancing its binding affinity and specificity .

Biological Activity

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide, a compound belonging to the benzamide class, has garnered attention for its potential biological activities, particularly as a bradykinin antagonist and in antiviral applications. This article delves into its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

1. Chemical Structure and Synthesis

The compound's chemical structure is characterized by the presence of a hydroxypiperidine moiety linked to a phenyl group through a 2-oxoethyl spacer. The molecular formula is C19H24N2O3C_{19}H_{24}N_2O_3, and its CAS number is 1235108-56-1 . The synthesis typically involves multi-step organic reactions that introduce the piperidine and phenyl groups while maintaining the integrity of the amide bond.

2.1 Bradykinin Antagonism

Research has indicated that derivatives of benzamide, including this compound, exhibit significant bradykinin antagonist properties. Bradykinin is a peptide that plays a crucial role in inflammation and pain signaling. The antagonistic action can potentially lead to therapeutic applications in treating conditions such as hypertension and pain syndromes .

2.2 Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against various viral strains. For instance, it has shown activity against Enterovirus 71 (EV71), a virus responsible for hand, foot, and mouth disease. The compound demonstrated low micromolar IC50 values (5.7 to 12 μM), indicating effective inhibition of viral replication with lower cytotoxicity compared to established antiviral agents like pirodavir .

3. Structure-Activity Relationships (SAR)

The effectiveness of this compound can be attributed to its structural features:

Structural Feature Importance
Hydroxypiperidine moietyEssential for binding affinity and activity
Amide bondCritical for maintaining biological activity
Phenyl groupInfluences lipophilicity and receptor interaction

Modifications to these structural components can significantly affect the compound's potency and selectivity against specific targets.

Case Study 1: Antiviral Mechanisms

A study investigating the antiviral mechanisms of N-phenyl benzamides revealed that these compounds bind to viral capsids, inhibiting their ability to infect host cells. This direct interaction with viral structures suggests a promising pathway for developing new antiviral therapies .

Case Study 2: In Vivo Efficacy

In vivo studies assessing the therapeutic potential of related benzamide derivatives have shown promising results in reducing inflammation and pain in animal models. These findings support further exploration into the clinical applications of this compound as a dual-action agent in managing pain and viral infections.

5. Conclusion

This compound exhibits significant biological activity as both a bradykinin antagonist and an antiviral agent against EV71. Its unique structural features contribute to its efficacy, making it a candidate for further pharmacological exploration. Continued research into its SAR will enhance understanding of its mechanisms and potential therapeutic applications.

Properties

IUPAC Name

N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c23-18-10-12-22(13-11-18)19(24)14-15-6-8-17(9-7-15)21-20(25)16-4-2-1-3-5-16/h1-9,18,23H,10-14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTZDQSRXGIBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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